molecular formula C24H25N5 B13791275 [(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium

[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium

Cat. No.: B13791275
M. Wt: 383.5 g/mol
InChI Key: OEGQOEYNJSLUNZ-WUBZALIBSA-N
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Description

[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple cyano groups and a phenylcyclohexene moiety.

Preparation Methods

The synthesis of [(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,2-dicyanoethenyl derivatives with phenylcyclohexene intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where cyano groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biochemical effects. The cyano groups and phenylcyclohexene moiety play a crucial role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium can be compared with similar compounds such as:

Properties

Molecular Formula

C24H25N5

Molecular Weight

383.5 g/mol

IUPAC Name

[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium

InChI

InChI=1S/C20H13N4.C4H12N/c21-11-15(12-22)9-18-7-4-8-19(10-16(13-23)14-24)20(18)17-5-2-1-3-6-17;1-5(2,3)4/h1-3,5-6,9-10H,4,7-8H2;1-4H3/q-1;+1/b18-9+;

InChI Key

OEGQOEYNJSLUNZ-WUBZALIBSA-N

Isomeric SMILES

C[N+](C)(C)C.C1C/C(=C\C(=C=[N-])C#N)/C(=C(C1)C=C(C#N)C#N)C2=CC=CC=C2

Canonical SMILES

C[N+](C)(C)C.C1CC(=CC(=C=[N-])C#N)C(=C(C1)C=C(C#N)C#N)C2=CC=CC=C2

Origin of Product

United States

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